
Butan-2-yl naphthalene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butan-2-yl naphthalene-1-sulfonate is an ester derivative of naphthalene-1-sulfonic acid, where the sulfonic acid group is esterified with butan-2-ol. This compound belongs to the class of sulfonate esters, which are characterized by their stability and utility in organic synthesis, surfactants, and specialty chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The sulfonation process can be carried out using sulfuric acid under controlled conditions to ensure the formation of the desired sulfonic acid derivative . The subsequent alkylation with butan-2-yl chloride in the presence of a base such as sodium hydroxide completes the synthesis .
Industrial Production Methods: Industrial production of butan-2-yl naphthalene-1-sulfonate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Butan-2-yl naphthalene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.
Major Products: The major products formed from these reactions include various sulfonic acid derivatives, reduced sulfonates, and substituted naphthalene compounds .
Scientific Research Applications
Surfactant Production
1. Agricultural Surfactants
Butan-2-yl naphthalene-1-sulfonate is primarily utilized as a surfactant in agricultural formulations. It enhances the effectiveness of pesticides and herbicides by improving their wetting, spreading, and penetration properties on plant surfaces. The compound is synthesized through a reaction involving naphthalene and butanol with sulfuric acid, resulting in a product that is effective in reducing surface tension in aqueous solutions .
2. Industrial Applications
In addition to agricultural use, this compound serves as a surfactant in various industrial processes. It is employed in the formulation of cleaning agents, where it aids in the emulsification and dispersion of dirt and grease. Its ability to stabilize emulsions makes it valuable in the production of paints, coatings, and inks .
Biological Activities
1. Antimicrobial Properties
Recent studies suggest that sulfonated compounds like this compound may exhibit antimicrobial activities. Research indicates that similar naphthalene derivatives possess antibacterial and antifungal properties, which could be leveraged for developing new antimicrobial agents .
2. Environmental Impact Studies
The environmental implications of this compound have been investigated due to its persistence and potential toxicity in aquatic environments. As a non-biodegradable compound, it raises concerns about bioaccumulation and ecological effects on aquatic life . Studies have shown that its presence can lead to adverse effects on fish populations, prompting further research into its environmental safety and regulatory measures .
Case Studies
Mechanism of Action
The mechanism of action of butan-2-yl naphthalene-1-sulfonate involves its interaction with specific molecular targets and pathways. The sulfonate group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities . The exact molecular targets and pathways are still under investigation, but the compound’s ability to interact with biological macromolecules is a key factor in its mechanism of action .
Comparison with Similar Compounds
The following analysis compares butan-2-yl naphthalene-1-sulfonate with structurally or functionally related compounds, including sulfonic acids, sulfonyl chlorides, and other esters.
Structural and Functional Group Comparisons
Key Observations:
- Reactivity : Unlike sulfonyl chlorides (e.g., 2-naphthalenesulfonyl chloride), sulfonate esters like this compound are less reactive toward nucleophiles, making them more stable for storage and handling .
- Biological Activity : Chiral esters such as EFETOV-S-5 demonstrate stereospecific biological activity (e.g., as insect pheromones), suggesting that the stereochemistry of the butan-2-yl group in sulfonates could similarly influence functionality .
- Solubility : Sulfonic acid salts (e.g., 1,3,6-naphthalenetrisulfonic acid sodium salt) exhibit high water solubility due to ionic character, whereas sulfonate esters are typically lipophilic .
Biological Activity
Butan-2-yl naphthalene-1-sulfonate (BNAS) is a sulfonated aromatic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity of BNAS, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
This compound is characterized by a naphthalene ring system substituted with a butan-2-yl group and a sulfonate moiety. This unique structure contributes to its chemical reactivity and biological interactions.
The biological activity of BNAS is primarily attributed to its ability to interact with various molecular targets within cells:
- Protein Interaction : The sulfonate group can form ionic bonds with positively charged residues in proteins, potentially inhibiting their function. This interaction can disrupt cellular processes and lead to various biological effects, including antimicrobial and anticancer activities.
- Reactive Oxygen Species (ROS) Generation : BNAS has been shown to induce oxidative stress in target cells, leading to increased ROS production. This mechanism is critical in mediating apoptosis in cancer cells .
Antimicrobial Activity
BNAS exhibits significant antimicrobial properties against various pathogens. Studies have demonstrated its effectiveness against both bacterial and fungal strains:
- Bacterial Inhibition : BNAS has shown promising results against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The compound disrupts bacterial cell membranes, leading to cell lysis and death.
- Fungal Activity : Research indicates that BNAS can inhibit the growth of pathogenic fungi such as Candida albicans. The compound induces apoptosis in fungal cells by increasing mitochondrial membrane permeability and ROS levels .
Anticancer Activity
The anticancer potential of BNAS has been explored in various studies:
- Cell Line Studies : In vitro studies using cancer cell lines have shown that BNAS can induce cell cycle arrest and apoptosis. For instance, treatment with BNAS resulted in increased expression of pro-apoptotic markers and decreased levels of anti-apoptotic proteins like Bcl-2 .
- Mechanistic Insights : Molecular docking studies have suggested that BNAS can bind to key proteins involved in cell proliferation and survival pathways, thereby inhibiting tumor growth .
Comparative Analysis
To better understand the uniqueness of BNAS, it is beneficial to compare it with similar compounds:
Compound | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |
---|---|---|---|
This compound | High | Moderate | ROS generation; protein inhibition |
Naphthalene-2-sulfonic acid | Moderate | Low | Membrane disruption |
Sodium sulfinates | Low | Variable | Varies by specific sulfinates |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of BNAS against Candida albicans. Results indicated that BNAS treatment led to significant reductions in fungal viability, correlating with increased ROS levels and apoptosis markers .
- Cancer Cell Studies : In another investigation, BNAS was tested on human breast cancer cell lines. The findings revealed that BNAS induced G2/M phase arrest and promoted apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .
Q & A
Basic Questions
Q. What are the key considerations in designing a synthesis protocol for Butan-2-yl naphthalene-1-sulfonate to ensure high enantiomeric purity?
- Methodological Answer : Synthesis requires strict anhydrous conditions (e.g., using anhydrous benzene and pre-dried pyridine) to minimize side reactions. Enantiomeric purity can be controlled by employing chiral starting alcohols (e.g., (2R)- or (2S)-butan-2-ol) and validated via high-performance liquid chromatography (HPLC) for post-synthesis analysis. Purification steps, such as acid/base washes to remove unreacted reagents, are critical .
Q. How can researchers assess the purity and enantiomeric composition of this compound post-synthesis?
- Methodological Answer : HPLC is the primary method for purity assessment (e.g., 85% purity reported for (2S)-butan-2-yl (Z)-dodec-5-enoate). Chiral column chromatography or polarimetry can differentiate enantiomers. Spectroscopic techniques (e.g., NMR, IR) may supplement structural confirmation .
Q. What are the recommended routes of exposure for evaluating systemic effects in animal models?
- Methodological Answer : Inhalation, oral, dermal, and parenteral routes should be tested, as outlined in toxicological inclusion criteria. Systemic effects (e.g., hepatic, renal) require longitudinal monitoring with randomized dose allocation and concealed group allocation to minimize bias .
Advanced Questions
Q. What experimental approaches are recommended to investigate differential biological activity between (R)- and (S)-enantiomers of this compound derivatives?
- Methodological Answer : Field experiments using enantiomer-specific lures (e.g., EFETOV-S-5 vs. EFETOV-S-S-5) can test species-specific attractant activity. Controlled exposure studies should include dose-response curves and statistical analysis of trap counts. Confounding variables (e.g., environmental conditions) must be standardized .
Q. How should researchers address contradictions in toxicological data between in vitro and in vivo studies?
- Methodological Answer : Evaluate risk of bias using criteria such as randomization of administered doses and outcome reporting consistency. In vitro-to-in vivo extrapolation (IVIVE) models can bridge gaps, but species-specific metabolic differences (e.g., cytochrome P450 activity) must be accounted for .
Q. What methodologies are employed to analyze environmental partitioning and degradation pathways in different media?
- Methodological Answer : Environmental fate studies should monitor air, water, and soil media using gas chromatography-mass spectrometry (GC-MS). Degradation kinetics (e.g., hydrolysis, photolysis) and partitioning coefficients (e.g., log Kow) must be experimentally determined under controlled conditions .
Q. How can computational tools predict metabolic pathways of this compound?
- Methodological Answer : Density functional theory (DFT) studies can model sulfonate group reactivity, while molecular docking simulations predict enzyme interactions (e.g., sulfotransferases). Experimental validation via metabolite profiling (LC-MS/MS) is essential to confirm computational predictions .
Q. What challenges arise in correlating in vitro genotoxicity assays with in vivo outcomes?
- Methodological Answer : In vitro assays (e.g., Ames test) may fail to replicate in vivo metabolic activation. Co-culture systems with hepatocytes or S9 liver fractions can improve relevance. Longitudinal in vivo studies should track DNA adduct formation and tumorigenicity endpoints .
Q. How do structural modifications in the naphthalene sulfonate moiety influence receptor binding affinity?
- Methodological Answer : Introduce substituents (e.g., methyl, nitro groups) at specific positions and measure binding kinetics via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Comparative studies with derivatives (e.g., 2-methylnaphthalene-1-sulfonate) can identify critical functional groups .
Q. What steps are critical in scaling up laboratory synthesis for large-scale applications?
- Methodological Answer : Optimize solvent recovery (e.g., benzene via rotary evaporation) and replace hazardous reagents (e.g., thionyl chloride) with greener alternatives. Process analytical technology (PAT) ensures real-time monitoring of reaction progress and enantiomeric excess .
Properties
CAS No. |
143409-29-4 |
---|---|
Molecular Formula |
C14H16O3S |
Molecular Weight |
264.34 g/mol |
IUPAC Name |
butan-2-yl naphthalene-1-sulfonate |
InChI |
InChI=1S/C14H16O3S/c1-3-11(2)17-18(15,16)14-10-6-8-12-7-4-5-9-13(12)14/h4-11H,3H2,1-2H3 |
InChI Key |
HBWOPOTVWONPEO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)OS(=O)(=O)C1=CC=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.